Technical Monograph: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol
Technical Monograph: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol
The following technical guide is structured as a high-level monograph for research scientists and medicinal chemists. It prioritizes synthetic utility, mechanistic insight, and application context over generic descriptions.
Executive Summary
3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a highly specialized, polysubstituted aromatic building block used primarily in the development of agrochemicals and small-molecule therapeutics (specifically KRAS and kinase inhibitors). Its unique substitution pattern—featuring a lipophilic trifluoromethyl group flanked by two distinct halogens—provides a rigid electronic and steric scaffold. This "locked" conformation allows for precise vector exploration in Structure-Activity Relationship (SAR) studies, enabling sequential cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the bromine and chlorine sites.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound is characterized by its significant acidity (relative to phenol) and high lipophilicity, driven by the electron-withdrawing nature of the -CF₃, -Cl, and -Br substituents.
| Property | Value / Description |
| IUPAC Name | 3-Bromo-5-chloro-4-(trifluoromethyl)phenol |
| CAS Number | 2090463-90-2 |
| Molecular Formula | C₇H₃BrClF₃O |
| Molecular Weight | 275.45 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~6.8 – 7.2 (Acidic due to EWGs) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Storage | 2–8°C, Hygroscopic, Store under Nitrogen |
Synthetic Methodologies
Synthesis of this compound is non-trivial due to the directing conflicts of the substituents. Direct halogenation of 4-(trifluoromethyl)phenol typically yields the 2,6-isomer (ortho to the hydroxyl). Therefore, a Late-Stage Radical Trifluoromethylation or a Sandmeyer-based approach is required to achieve the 3,4,5-substitution pattern.
Method A: Late-Stage Radical Trifluoromethylation (Recommended)
This method utilizes the innate para-directing power of the hydroxyl group on a 3,5-dihalo-phenol scaffold to install the trifluoromethyl group.
Reagents:
-
Substrate: 3-Bromo-5-chlorophenol[1]
-
CF₃ Source: Sodium trifluoromethanesulfinate (Langlois Reagent)
-
Oxidant: tert-Butyl hydroperoxide (TBHP)
-
Solvent: DCM/Water biphasic system or DMSO
Protocol:
-
Preparation: Dissolve 3-Bromo-5-chlorophenol (1.0 eq) in DMSO.
-
Addition: Add Sodium trifluoromethanesulfinate (2.5 eq).
-
Initiation: Cool to 0°C. Dropwise add TBHP (70% aq. solution, 3.0 eq).
-
Reaction: Allow to warm to RT and stir for 12–24 hours. The hydroxyl group activates the para position (C4), while the halogens at 3 and 5 sterically funnel the radical attack to C4.
-
Workup: Quench with saturated Na₂S₂O₃. Extract with EtOAc.[2]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Method B: The "Reverse" Aniline Route (High Fidelity)
For larger scales where regiocontrol is critical, constructing the ring via an aniline intermediate ensures correct isomer placement.
Workflow Diagram (DOT):
Figure 1: Stepwise synthesis via aniline intermediate to ensure 3,5-halogen placement relative to the 4-CF3 group.
Step-by-Step Protocol (Method B):
-
Halogenation: Treat 4-(trifluoromethyl)aniline with NBS (1.0 eq) followed by NCS (1.0 eq) in DMF. The amino group strongly directs ortho, placing halogens at positions 3 and 5 relative to the CF₃ group (which are positions 2 and 6 relative to the amine).
-
Diazotization: Suspend the resulting 4-amino-3-bromo-5-chlorobenzotrifluoride in 30% H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.
-
Hydrolysis: Heat the diazonium solution to 80°C for 2 hours. The N₂ group is displaced by water (OH).
-
Result: Since the ipso-carbon (C1) retains its position, the final product is 4-hydroxy-3-bromo-5-chlorobenzotrifluoride (which is IUPAC named 3-bromo-5-chloro-4-(trifluoromethyl)phenol).
Applications in Drug Discovery
This compound is a "privileged scaffold" in medicinal chemistry, particularly for targeting hydrophobic pockets in proteins like KRAS G12D and various Kinases.
Mechanism of Action: Hydrophobic Pocket Filling
The trifluoromethyl group provides metabolic stability (blocking oxidation) and lipophilicity. The adjacent halogens (Br, Cl) force the phenol ring into a specific twist relative to the rest of the drug molecule (atropisomerism potential) and fill small hydrophobic sub-pockets.
KRAS Inhibition Pathway Context: The phenol moiety often serves as a "warhead" anchor or H-bond donor to backbone residues (e.g., Glu/Asp), while the CF₃ buries into the cryptic pocket.
Figure 2: Logical flow of KRAS G12D inhibition where the phenol scaffold aids in locking the inactive protein conformation.
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
H335: May cause respiratory irritation.[4]
Precautions:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Use only in a chemical fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[4][5]
References
-
PubChem. (2025).[6] Compound Summary: Halogenated Phenols and Isomers. National Library of Medicine. Retrieved March 7, 2026, from [Link]
-
Google Patents. (2023).[7] WO2023284881A1 - Heterocyclic compounds useful as KRAS G12D inhibitors. Retrieved March 7, 2026, from
- Ji, Y., et al. (2011). Innate C-H Trifluoromethylation of Aromatic Compounds. Proceedings of the National Academy of Sciences.
Sources
- 1. 3-Bromo-5-chloro-4-(trifluoromethyl)phenol | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aaronchem.com [aaronchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 3-Bromo-5-chloro-4-fluorophenol | C6H3BrClFO | CID 91658847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2023283933A1 - Compounds useful as kras g12d inhibitors - Google Patents [patents.google.com]
